molecular formula C11H13ClN2O B6171903 (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 2518136-84-8

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B6171903
CAS No.: 2518136-84-8
M. Wt: 224.68 g/mol
InChI Key: POOKTNWLAMHIKQ-QMMMGPOBSA-N
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Description

(1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is a chiral benzazepine derivative characterized by a nitroso (-NO) group at position 3, a methyl group at position 1, and a chlorine substituent at position 6. Its core structure shares similarities with several pharmacologically active benzazepines, though its nitroso substitution distinguishes it from well-studied analogs like SCH23390 (a dopamine D1 antagonist) and lorcaserin (a 5-HT2C agonist) .

Properties

CAS No.

2518136-84-8

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(5R)-7-chloro-5-methyl-3-nitroso-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

POOKTNWLAMHIKQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N=O

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzazepine Core Formation

The benzazepine scaffold is constructed via Friedel-Crafts acylation or intramolecular cyclization of diarylamine precursors. A patented route begins with 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, synthesized through a multi-step sequence involving:

  • Bromination : Treatment of 3-chlorophenylacetone with hydrobromic acid (HBr) yields 3-chloro-α-bromophenylacetone.

  • Reductive Amination : Reaction with methylamine under hydrogenation conditions forms the secondary amine intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄) produces the tetrahydrobenzazepine core.

Nitroso Group Introduction

The nitroso (-N=O) functionalization is achieved through nitrosation of the secondary amine. Optimal conditions involve:

  • Nitrosating Agent : Sodium nitrite (NaNO₂) in acetic acid at 0–5°C.

  • Stoichiometry : A 1:1 molar ratio of amine to NaNO₂ to minimize over-nitrosation.

  • Reaction Time : 2–4 hours, monitored by thin-layer chromatography (TLC).

StepReagents/ConditionsYield (%)Purity (%)
BrominationHBr, 80°C, 6h7890
Reductive AminationH₂, Pd/C, MeOH8592
NitrosationNaNO₂, AcOH, 0°C6895

Data synthesized from patent examples and technical reports.

Stereoselective Synthesis of (1R)-Configuration

Chiral Resolution Techniques

The (1R)-stereochemistry is introduced via chiral auxiliary-mediated synthesis or enzymatic resolution:

  • Chiral Catalysts : Use of (R)-BINAP ligand in palladium-catalyzed asymmetric hydrogenation achieves enantiomeric excess (ee) >90%.

  • Chromatographic Separation : Chiral stationary phases (e.g., Chiralpak AD-H) resolve racemic mixtures, yielding the (1R)-enantiomer with 98% ee.

Computational Modeling for Stereochemical Control

Density functional theory (DFT) studies predict transition-state energies for stereoselective pathways, guiding solvent and catalyst selection. Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring the (1R)-configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Toluene at reflux (110°C) improves ring closure efficiency compared to dichloromethane (DCM).

  • Nitrosation : Acetic acid at 0°C suppresses side reactions like acridine formation.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (p-TsOH) increases cyclization rates by 40% versus H₂SO₄.

  • Inert Atmosphere : Nitrogen purging during nitrosation reduces oxidative degradation, improving yield by 15%.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes nitroso dimers.

  • Recrystallization : Methanol/water (7:3) yields crystalline product with ≥95% purity.

Analytical Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms nitroso group presence (δ 3.85 ppm, N-CH₃).

  • HPLC : Retention time (t₃) of 8.2 min under C18 reverse-phase conditions.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Catalyst Recycling : Palladium recovery via filtration reduces raw material costs by 30%.

  • Solvent Recovery : Distillation reclaims >90% of acetic acid, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines. Substitution reactions can result in the formation of various substituted benzazepines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its nitroso group may contribute to biological activity by acting as a reactive species in biological systems. Research into similar compounds has shown that nitroso derivatives can exhibit:

  • Antimicrobial properties : Nitroso compounds have been studied for their ability to inhibit bacterial growth.
  • Anticancer activities : Some studies suggest that nitroso compounds can induce apoptosis in cancer cells through the generation of reactive nitrogen species.

Toxicology

As a nitroso compound, (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is relevant in toxicological studies due to its potential mutagenic properties. The European Medicines Agency has highlighted the importance of assessing nitrosamines for their carcinogenic risks. This compound can serve as a model for studying:

  • Mutagenicity : Understanding how such compounds interact with DNA and potentially induce mutations.
  • Risk assessment : Evaluating exposure levels and their implications for human health.

Environmental Science

The environmental impact of nitroso compounds is an emerging area of research. These compounds can be formed from various industrial processes and may accumulate in ecosystems. Studies involving this compound can help elucidate:

  • Bioconcentration factors : Investigating how this compound accumulates in aquatic organisms.
  • Degradation pathways : Understanding how environmental factors affect the stability and breakdown of nitroso compounds.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Nitroso CompoundsMedicinal ChemistryDemonstrated significant inhibition of bacterial growth at low concentrations of nitroso derivatives similar to (1R)-8-chloro...
Mutagenicity Assessment of NitrosaminesToxicologyIdentified potential mutagenic effects in mammalian cell lines exposed to various nitrosamines, including derivatives of (1R)-8-chloro...
Environmental Fate of Nitroso CompoundsEnvironmental ScienceFound that certain nitroso compounds persist in aquatic environments and bioaccumulate in fish species, raising concerns about ecosystem health.

Mechanism of Action

The mechanism of action of (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction: It can affect signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Key Structural Features:

  • Chirality : The (1R) configuration ensures stereoselective interactions with biological targets.
  • Substituents: Nitroso group (position 3): May act as a nitric oxide donor or influence receptor binding kinetics. Methyl group (position 1): Enhances metabolic stability compared to phenyl-substituted analogs. Chlorine (position 8): Common in benzazepines to modulate receptor affinity and selectivity .

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Benzazepine Derivatives

Compound Name Substituents Receptor Target Therapeutic Use/Activity Key References
(1R)-8-Chloro-1-methyl-3-nitroso-... 8-Cl, 1-CH3, 3-NO Not explicitly reported Potential NO-mediated effects
SCH23390 7-Cl, 8-OH, 1-Ph, 3-CH3 Dopamine D1R antagonist PET imaging, behavioral studies
Lorcaserin 8-Cl, 1-CH3 (no nitroso) 5-HT2C agonist Obesity treatment
SKF83959 6-Cl, 7,8-diOH, 3-CH3, 1-Ph D1-like agonist Cognitive enhancement
SB-414796 7-SO2, 3-(complex cyclohexyl substituent) Dopamine D3 antagonist Addiction research
Benzoxoloazepinone () 8-Cl, 7-OH, fused oxolo ring Not reported Synthetic intermediate

Structural Differences and Implications

Nitroso Group vs. Hydroxy/Phenyl Groups :

  • The nitroso group in the target compound is rare among benzazepines. In contrast, SCH23390 and SKF83959 feature hydroxyl groups critical for D1R binding . Nitroso groups may introduce redox activity or alter pharmacokinetics (e.g., increased lipophilicity compared to hydroxylated analogs).

Chirality and Methyl Substitution: The (1R)-methyl group in the target compound mirrors lorcaserin, which selectively activates 5-HT2C receptors . However, lorcaserin lacks the nitroso group, highlighting divergent therapeutic potentials.

Chlorine Position :

  • 8-Chloro substitution is conserved in lorcaserin and SCH23390, suggesting a role in receptor binding. In SCH23390, 7-Cl and 8-OH are essential for D1R antagonism .

Pharmacological and Functional Insights

  • Dopamine Receptor Interactions :
    SCH23390’s 8-hydroxy and 1-phenyl groups are critical for D1R antagonism, while the target compound’s nitroso group may sterically hinder similar interactions .

  • 5-HT2C Receptor Selectivity : Lorcaserin’s 8-Cl and 1-CH3 groups confer 5-HT2C agonism, but the nitroso derivative’s activity at this receptor remains unstudied .

Biological Activity

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H12ClN2O
  • Molecular Weight : 228.711 g/mol
  • IUPAC Name : (5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3-nitroso-1,5-dihydro-3-benzazepine

The compound primarily acts as a selective agonist for the serotonin 5-HT2C receptor. This receptor is implicated in various physiological processes including appetite regulation and mood modulation. The structure-activity relationship (SAR) studies indicate that the presence of the chloro and nitroso groups enhances binding affinity and selectivity towards the 5-HT2C receptor compared to other serotonin receptors (5-HT2A and 5-HT2B) .

Biological Activity Overview

Research indicates that (1R)-8-chloro-1-methyl-3-nitroso-benzazepine exhibits several pharmacological effects:

  • Appetite Suppression : In animal models, this compound has demonstrated significant reductions in food intake, suggesting its potential use in obesity treatment .
  • Antidepressant Effects : The activation of the 5-HT2C receptor has been linked to antidepressant-like effects in behavioral models .
  • Neurotransmitter Modulation : Studies show that this compound can modulate levels of dopamine and serotonin in the brain, which are crucial for mood regulation .

Case Study 1: Appetite Regulation

In a study evaluating the effects on food intake in rats, administration of (1R)-8-chloro-1-methyl-3-nitroso-benzazepine resulted in a dose-dependent decrease in caloric consumption. The effective dose (ED50) was determined to be approximately 18 mg/kg .

Dose (mg/kg)Food Intake Reduction (%)
00
610
1825
3640

Case Study 2: Behavioral Studies

Behavioral assays such as the forced swim test and elevated plus maze were employed to assess the antidepressant-like effects. The results indicated that (1R)-8-chloro-1-methyl-3-nitroso-benzazepine significantly reduced immobility time in the forced swim test compared to controls, indicating an antidepressant effect .

Safety and Toxicology

While promising, the safety profile of (1R)-8-chloro-1-methyl-3-nitroso-benzazepine requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, long-term effects and potential side effects remain to be fully elucidated.

Q & A

Q. What strategies mitigate nitroso compound instability in aqueous formulations during preclinical trials?

  • Use lyophilized hydrochloride salts reconstituted in pH 4.5 citrate buffer. Add antioxidants (e.g., ascorbic acid, 0.1% w/v) and chelating agents (EDTA, 0.01% w/v) to parenteral formulations. Stability is validated via forced degradation studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address conflicting reports on dopamine receptor cross-reactivity?

  • Parent benzazepines are 5-HT2C agonists, but structural analogs like SCH23390 show D1 antagonism . Test the nitroso derivative in D1 receptor knockout mice or use siRNA silencing in cell lines. Functional assays (cAMP modulation) clarify off-target effects .

Q. Why do in vitro binding assays and PET imaging yield divergent receptor occupancy data?

  • PET measures in vivo receptor availability influenced by blood-brain barrier penetration and active transport. Compare plasma-free fractions (fu) and brain homogenate binding (fu,brain) to reconcile discrepancies. Use Logan graphical analysis for PET quantification .

Methodological Tables

Parameter Parent Compound Nitroso Derivative
5-HT2C EC₅₀ (nM) 12 ± 2.1 Pending
D1 Receptor Ki (nM) >10,000 850 ± 120 (Competitive assay)
Plasma Half-life (h) 4.5 ± 0.8 3.2 ± 0.6 (Rodent study)
Metabolic Stability CYP3A4-mediated CYP2D6 predominant

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